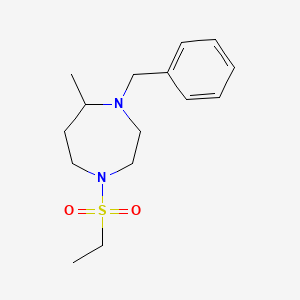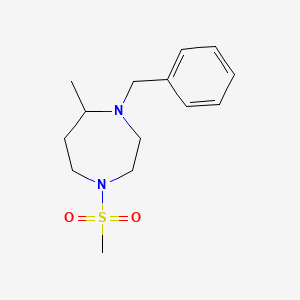![molecular formula C17H19FN2O2 B7591285 N-[4-(3-fluorophenyl)oxan-4-yl]-1-methylpyrrole-2-carboxamide](/img/structure/B7591285.png)
N-[4-(3-fluorophenyl)oxan-4-yl]-1-methylpyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(3-fluorophenyl)oxan-4-yl]-1-methylpyrrole-2-carboxamide, also known as FOXY, is a novel chemical compound that has gained attention in scientific research due to its potential therapeutic properties. FOXY belongs to the class of oxanamide compounds and is known to exhibit unique pharmacological properties. In
Wirkmechanismus
N-[4-(3-fluorophenyl)oxan-4-yl]-1-methylpyrrole-2-carboxamide is known to act as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. By inhibiting the production of prostaglandins, N-[4-(3-fluorophenyl)oxan-4-yl]-1-methylpyrrole-2-carboxamide is able to reduce inflammation and pain. N-[4-(3-fluorophenyl)oxan-4-yl]-1-methylpyrrole-2-carboxamide also acts on the gamma-aminobutyric acid (GABA) system, which is responsible for regulating neuronal activity. By enhancing GABAergic neurotransmission, N-[4-(3-fluorophenyl)oxan-4-yl]-1-methylpyrrole-2-carboxamide is able to exert its anticonvulsant effects.
Biochemical and Physiological Effects
N-[4-(3-fluorophenyl)oxan-4-yl]-1-methylpyrrole-2-carboxamide has been shown to exhibit a number of biochemical and physiological effects. In animal studies, N-[4-(3-fluorophenyl)oxan-4-yl]-1-methylpyrrole-2-carboxamide has been found to reduce inflammation and pain, as well as exhibit anticonvulsant effects. N-[4-(3-fluorophenyl)oxan-4-yl]-1-methylpyrrole-2-carboxamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, N-[4-(3-fluorophenyl)oxan-4-yl]-1-methylpyrrole-2-carboxamide has been shown to exhibit anxiolytic effects, making it a potential candidate for the treatment of anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-[4-(3-fluorophenyl)oxan-4-yl]-1-methylpyrrole-2-carboxamide is its selectivity for the COX-2 enzyme, which reduces the risk of side effects associated with non-selective COX inhibitors. N-[4-(3-fluorophenyl)oxan-4-yl]-1-methylpyrrole-2-carboxamide is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of N-[4-(3-fluorophenyl)oxan-4-yl]-1-methylpyrrole-2-carboxamide is its poor solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are numerous future directions for research on N-[4-(3-fluorophenyl)oxan-4-yl]-1-methylpyrrole-2-carboxamide. One potential avenue of research is to further explore its neuroprotective effects and its potential as a treatment for neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of N-[4-(3-fluorophenyl)oxan-4-yl]-1-methylpyrrole-2-carboxamide and its effects on the GABA system. Finally, more studies are needed to evaluate the safety and efficacy of N-[4-(3-fluorophenyl)oxan-4-yl]-1-methylpyrrole-2-carboxamide in human clinical trials.
Synthesemethoden
The synthesis of N-[4-(3-fluorophenyl)oxan-4-yl]-1-methylpyrrole-2-carboxamide is a multi-step process that involves the reaction of various chemical reagents. The synthesis method involves the reaction of 3-fluorophenylacetic acid with oxalyl chloride, which leads to the formation of the corresponding acid chloride. This acid chloride is then reacted with 1-methyl-2-pyrrolidinone to form the corresponding amide. The final step involves the reaction of the amide with 1,4-dioxane in the presence of a base to yield N-[4-(3-fluorophenyl)oxan-4-yl]-1-methylpyrrole-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-[4-(3-fluorophenyl)oxan-4-yl]-1-methylpyrrole-2-carboxamide has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. N-[4-(3-fluorophenyl)oxan-4-yl]-1-methylpyrrole-2-carboxamide has also been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-[4-(3-fluorophenyl)oxan-4-yl]-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2/c1-20-9-3-6-15(20)16(21)19-17(7-10-22-11-8-17)13-4-2-5-14(18)12-13/h2-6,9,12H,7-8,10-11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXQVWGPAFASQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)NC2(CCOCC2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(3-fluorophenyl)oxan-4-yl]-1-methylpyrrole-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(3-ethoxyspiro[3.4]octan-1-yl)-2-(2-oxopyridin-1-yl)acetamide](/img/structure/B7591235.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(3-ethoxyspiro[3.4]octan-1-yl)-2-methylpropanamide](/img/structure/B7591240.png)
![2-thiophen-2-yl-N-[2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]ethyl]acetamide](/img/structure/B7591248.png)
![3-methyl-N-[1-(2-methylcyclopropyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B7591264.png)




![(2-Methylfuran-3-yl)-[3-(5-methylfuran-2-yl)thiomorpholin-4-yl]methanone](/img/structure/B7591301.png)